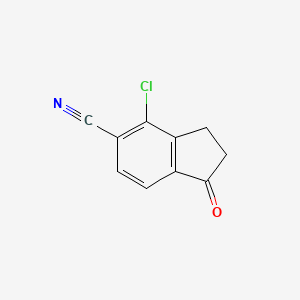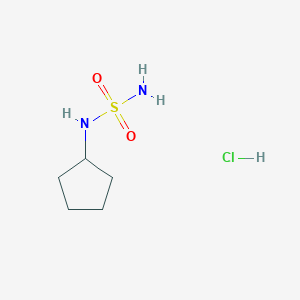
N-Cyclopentylaminosulfonamidehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentylaminosulfonamidehcl is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory properties . This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the sulfonamide group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of N-Cyclopentylaminosulfonamidehcl typically involves the reaction of cyclopentylamine with a sulfonyl chloride in the presence of a base. The general reaction can be represented as follows:
Cyclopentylamine+Sulfonyl chloride→N-Cyclopentylaminosulfonamide+HCl
In an industrial setting, the preparation of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-Cyclopentylaminosulfonamidehcl can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Cyclopentylaminosulfonamidehcl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-Cyclopentylaminosulfonamidehcl involves its interaction with specific molecular targets and pathwaysBy inhibiting this pathway, sulfonamides can effectively inhibit bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
N-Cyclopentylaminosulfonamidehcl can be compared with other sulfonamide compounds, such as sulfamethoxazole, sulfasalazine, and sulfadiazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
This compound is unique due to the presence of the cyclopentyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C5H13ClN2O2S |
|---|---|
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
(sulfamoylamino)cyclopentane;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)7-5-3-1-2-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
Clé InChI |
KARNCRPHXJNORW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NS(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





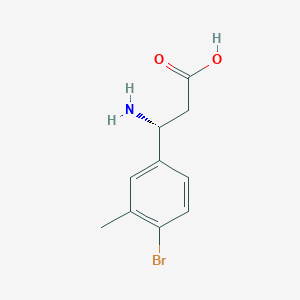


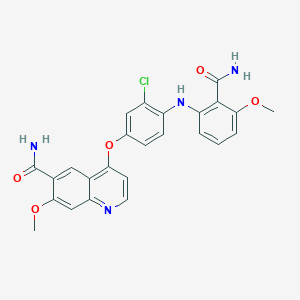

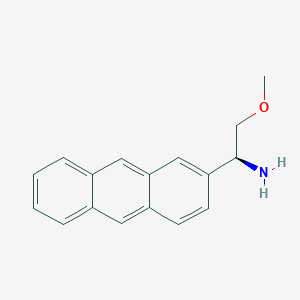
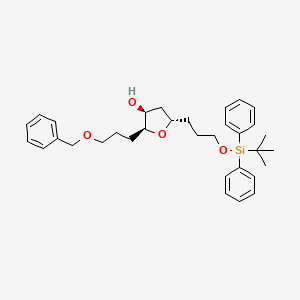


![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)
